2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol is an organic compound characterized by its unique structure, which includes a heptane backbone with methyl and phenylsulfanyl groups
Preparation Methods
The synthesis of 2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of a heptane derivative followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The final step often involves the reduction of intermediate compounds to yield the desired alcohol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and π-π interactions, which influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol can be compared with other similar compounds, such as:
2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol: This compound has a similar structure but with a double bond, which affects its reactivity and applications.
2-Methyl-5,5-bis(phenylsulfanyl)hexan-4-ol: This compound has a shorter carbon chain, which influences its physical and chemical properties.
2-Methyl-5,5-bis(phenylsulfanyl)octan-4-ol: This compound has a longer carbon chain, which can affect its solubility and reactivity.
Properties
CAS No. |
88065-30-9 |
---|---|
Molecular Formula |
C20H26OS2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-methyl-5,5-bis(phenylsulfanyl)heptan-4-ol |
InChI |
InChI=1S/C20H26OS2/c1-4-20(19(21)15-16(2)3,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-14,16,19,21H,4,15H2,1-3H3 |
InChI Key |
AXNGJUIJUITEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)C)O)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.